molecular formula C7H8N2O2 B1586877 Amino-pyridin-4-YL-acetic acid CAS No. 53339-65-4

Amino-pyridin-4-YL-acetic acid

Cat. No. B1586877
CAS RN: 53339-65-4
M. Wt: 152.15 g/mol
InChI Key: BPTCAQMPNJVACB-UHFFFAOYSA-N
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Description

Amino-pyridin-4-yl-acetic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is used in various chemical reactions and has potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of Amino-pyridin-4-YL-acetic acid involves several steps. One method involves the acetylation of 4-aminopyridine with acetic anhydride to produce 4-acetylaminopyridine . Another method involves the reaction of amidines with α-amino acid alkynyl ketones, which is a versatile route to pyrimidin-4-yl substituted α-amino acids .


Molecular Structure Analysis

The molecular structure of Amino-pyridin-4-YL-acetic acid consists of a pyridine ring attached to an acetic acid group . The molecular weight of this compound is 188.612 Da .


Chemical Reactions Analysis

Amino-pyridin-4-YL-acetic acid can undergo various chemical reactions. For instance, when the neutral or basic aqueous solutions containing 4-aminopyridine are heated for concentration, partial hydrolysis to 4-pyridone is observed .

Scientific Research Applications

Versatile Reagent for Acetylations

Amino-pyridin-4-YL-acetic acid derivatives have been utilized as effective reagents for acetylations. For instance, acetic anhydride–pyridine over basic alumina was employed to carry out acetylations of hydroxy, thiol, and amino groups in solvent-free conditions under microwave irradiation. This technique allows for selective acetylations by adjusting the irradiation time, demonstrating the compound's utility in facilitating specific chemical modifications without the need for solvents (S. Paul et al., 2002).

Synthesis of Pyranopyrazole Derivatives

In catalysis, amino-pyridin-4-YL-acetic acid functionalized pyridinium salt was introduced as a reusable catalyst for the green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This was achieved through a one-pot tandem four-component condensation reaction under solvent-free conditions, highlighting the compound's role in promoting environmentally friendly chemical processes (A. R. Moosavi‐Zare et al., 2016).

Structural Analysis and Herbicide Design

Amino-pyridin-4-YL-acetic acid derivatives also find applications in the design and structural analysis of herbicides. The crystal structure of a pyridine herbicide derived from this chemical showcased its potential for developing new agricultural chemicals. The analysis revealed how hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, offering insights into the design of more effective herbicides (Hyunjin Park et al., 2016).

Bioactive Compound Synthesis

Research on the synthesis and bioactivity of 4-amino derivatives of tetramic acid using amino-pyridin-4-YL-acetic acid derivatives has led to the discovery of compounds with promising herbicidal, fungicidal, insecticidal, and antitumor activities. This illustrates the compound's role in the development of new bioactive molecules with potential applications in agriculture and medicine (Yuxiu Liu et al., 2014).

Corrosion Inhibition

The derivatives of Amino-pyridin-4-YL-acetic acid have been studied for their corrosion inhibition properties. For instance, [(2-pyridin-4-ylethyl)thio]acetic acid demonstrated significant inhibition efficiency against steel corrosion in sulfuric acid solutions, providing a potential application in protecting industrial materials (M. Bouklah et al., 2005).

Safety And Hazards

While specific safety and hazards data for Amino-pyridin-4-YL-acetic acid is not available in the retrieved papers, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The future directions for research on Amino-pyridin-4-YL-acetic acid could involve exploring its potential applications in medicinal chemistry, given the diverse biological activities exhibited by similar compounds .

properties

IUPAC Name

2-amino-2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCAQMPNJVACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400775
Record name AMINO-PYRIDIN-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-pyridin-4-YL-acetic acid

CAS RN

53339-65-4
Record name AMINO-PYRIDIN-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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